

Comparative Performance of Benzo[d]thiazol-5-ol Derivatives in Anticancer Applications

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Compound of Interest

Compound Name: Benzo[d]thiazol-5-ol

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For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of **Benzo[d]thiazol-5-ol**-based Compounds and their Reproducibility in Experimental Settings.

The benzo[d]thiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including promising anticancer properties. This guide provides a comparative analysis of the experimental results for a series of **benzo[d]thiazol-5-ol** derivatives, focusing on their efficacy as anticancer agents. The data presented is synthesized from peer-reviewed studies to aid researchers in evaluating the potential of these compounds for further investigation and development.

Performance Comparison of Benzo[d]thiazol-5-ol Derivatives

The following table summarizes the in vitro anticancer activity of a series of synthesized **benzo[d]thiazol-5-ol** derivatives against various human cancer cell lines. The data highlights the structure-activity relationship (SAR) and identifies the most potent compounds for further consideration.

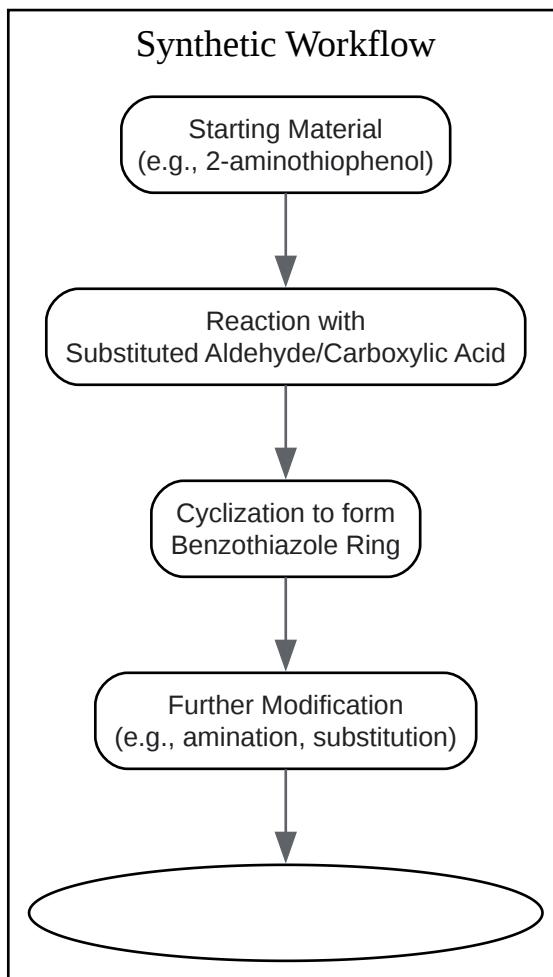
Compound ID	Modification on Benzo[d]thiazo le Core	Target Cell Line	IC50 (μM)	Reference
B7	6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine	A431 (Epidermoid Carcinoma)	1.5 ± 0.2	[1]
A549 (Non-small cell lung cancer)	2.1 ± 0.3	[1]		
H1299 (Non-small cell lung cancer)	3.5 ± 0.4	[1]		
Compound 4	2-(4-chlorophenyl)-benzothiazole	Full panel of 60 cell lines	GI50: 0.683 - 4.66	[2]
Compound 17	2-(3,4,5-trimethoxyphenyl)-benzothiazole	Full panel of 60 cell lines	Moderate Activity	[2]
Compound 4f	N-(benzo[d]thiazol-2-yl)-4-((4-(2-methoxyphenyl)iperazin-1-yl)methyl)benzamide	Not Applicable (Tested as enzyme inhibitor)	IC50 (AChE): 23.4 ± 1.1 nM	[3][4][5]
IC50 (MAO-B): 40.3 ± 1.7 nM	[3][4][5]			

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies for the key experiments are provided below.

General Synthesis of Benzo[d]thiazole Derivatives

The synthesis of the compared benzo[d]thiazole derivatives generally follows a multi-step reaction pathway. A representative workflow is outlined below.



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A generalized synthetic workflow for producing benzo[d]thiazole derivatives.

A specific example for the synthesis of 2-aryl-benzothiazoles involves the condensation of 2-aminothiophenol with a substituted aromatic aldehyde in the presence of a catalyst, followed by oxidative cyclization. Further modifications can be introduced to the core structure to synthesize a library of derivatives.

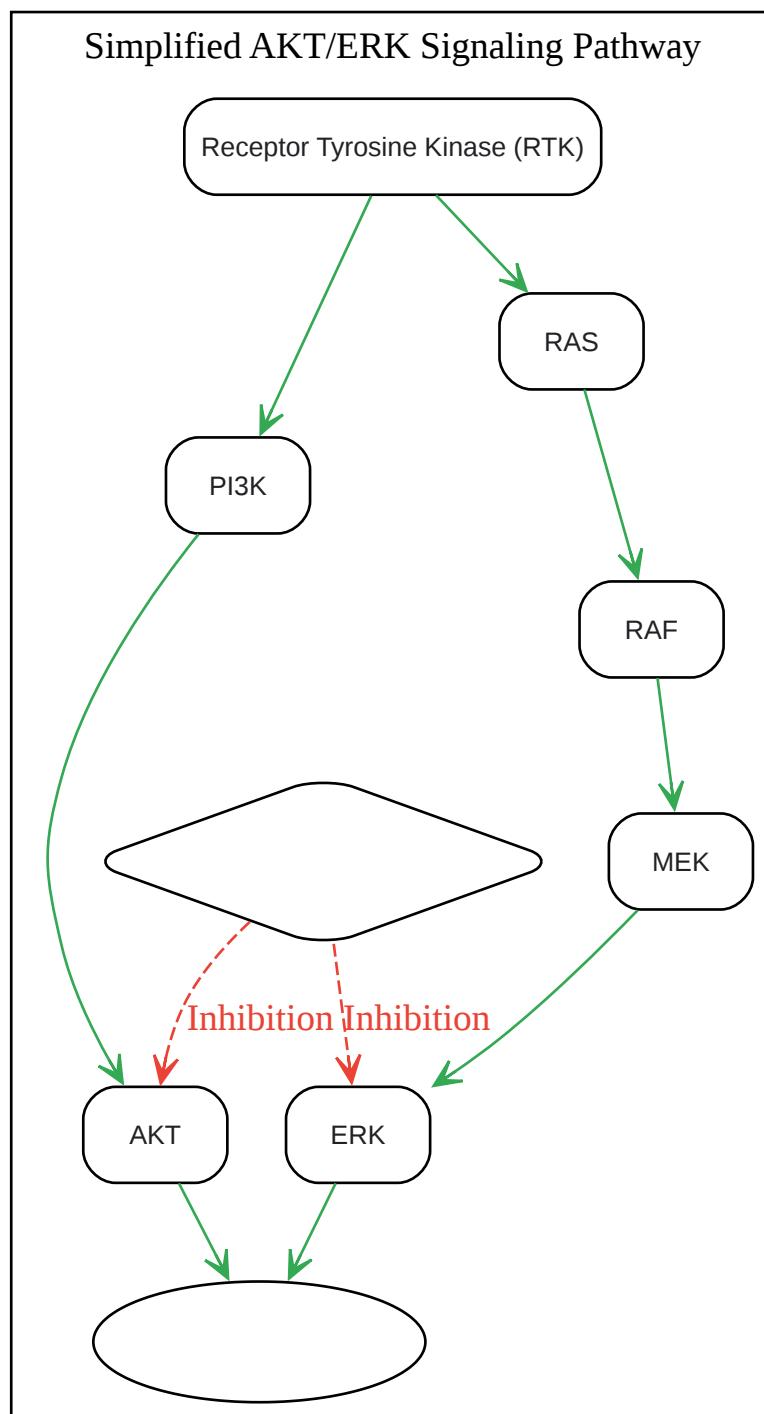
In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[\[1\]](#)

- Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubated for 48 hours.
- MTT Addition: After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
- Formazan Solubilization: The medium was removed, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
- IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

Signaling Pathway Analysis

Several studies suggest that the anticancer effects of benzo[d]thiazole derivatives are mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[\[1\]](#)



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Benzo[d]thiazole derivatives may inhibit the AKT and ERK signaling pathways.

Conclusion

The presented data indicates that derivatives of **benzo[d]thiazol-5-ol** are a promising class of compounds with significant anticancer potential. The reproducibility of the experimental results is contingent on the detailed and controlled execution of the outlined synthetic and biological testing protocols. The structure-activity relationship data suggests that specific substitutions on the benzo[d]thiazole core can significantly enhance cytotoxic activity. Further investigation into the mechanism of action, particularly the modulation of signaling pathways like AKT and ERK, is warranted to optimize the therapeutic potential of these compounds.

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